2-(Morpholin-3-yl)cyclohexan-1-ol
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Overview
Description
2-(Morpholin-3-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H19NO2 It is a derivative of morpholine, featuring a cyclohexane ring substituted with a morpholine group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with morpholine under specific conditions. One common method includes the following steps:
Cyclohexanone and Morpholine Reaction: Cyclohexanone is reacted with morpholine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate product.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the cyclohexane ring or the morpholine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully reduced cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Morpholin-3-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The morpholine group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler structure with a similar morpholine ring but without the cyclohexane substitution.
Cyclohexanol: A cyclohexane ring with a hydroxyl group but lacking the morpholine group.
2-(Morpholin-4-yl)ethanol: A compound with a morpholine ring and an ethanol group instead of a cyclohexane ring.
Uniqueness
2-(Morpholin-3-yl)cyclohexan-1-ol is unique due to the combination of the morpholine ring and the cyclohexane ring with a hydroxyl group. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
2-morpholin-3-ylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-4-2-1-3-8(10)9-7-13-6-5-11-9/h8-12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFWFHRBUWLEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2COCCN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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